molecular formula C17H14F2N4O B2365761 N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326881-07-5

N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2365761
CAS No.: 1326881-07-5
M. Wt: 328.323
InChI Key: BSPXFTJNGFJQHT-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound characterized by its unique structure, which includes two fluorobenzyl groups attached to a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common approach is the Huisgen cycloaddition click chemistry reaction, which involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of different substituted triazoles or benzyl derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various triazole derivatives, which are valuable in organic synthesis and material science.

Medicine: The compound's unique structure makes it a candidate for drug development, especially in the treatment of diseases that involve the modulation of biological pathways.

Industry: Its use in material science and as a building block for more complex molecules highlights its industrial significance.

Mechanism of Action

The mechanism by which N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The fluorobenzyl groups enhance its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-fluorobenzyl)-1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

  • N-(2-fluorobenzyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

  • N-(3-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness: The uniqueness of N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific arrangement of fluorobenzyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Biological Activity

N-(2-fluorobenzyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antiproliferative effects, enzyme inhibition, and structural characteristics.

Chemical Structure and Properties

The molecular formula for this compound is C16H14F2N4OC_{16}H_{14}F_2N_4O with a molecular weight of approximately 320.30 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC16H14F2N4O
Molecular Weight320.30 g/mol
CAS Number106308-41-2
SMILESNC(=O)c1cn(Cc2ccccc2F)nn1

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of triazole derivatives against various cancer cell lines. Although specific data on this compound is limited, related compounds in the triazole family have shown significant activity.

For example, a related compound, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamide, demonstrated notable antiproliferative activity against leukemia cell lines such as K-562 and HL-60. This suggests that structural modifications in triazoles can lead to varying degrees of biological activity .

Enzyme Inhibition

Triazole derivatives are also known for their ability to inhibit various enzymes. For instance, some studies have reported that triazole-containing compounds exhibit inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's .

The specific inhibitory activity of this compound remains to be fully characterized; however, it is hypothesized that the presence of fluorine atoms in the benzyl groups may enhance binding affinity and selectivity towards these enzymes.

Mechanistic Insights

The biological mechanisms through which triazoles exert their effects often involve interactions at the molecular level:

  • DNA Interaction : Some triazoles can induce DNA damage or interact with DNA without direct intercalation .
  • Apoptosis Induction : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through morphological changes and mitochondrial membrane potential disruption .

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related compounds provides valuable insights:

  • Antiproliferative Studies : A study indicated that triazole derivatives could effectively reduce cell viability in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • In Silico Studies : Computational analyses suggest favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles for triazole derivatives, indicating their potential for drug development .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by inhibiting inflammatory pathways and oxidative stress markers .

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4O/c18-14-7-5-12(6-8-14)10-23-11-16(21-22-23)17(24)20-9-13-3-1-2-4-15(13)19/h1-8,11H,9-10H2,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSPXFTJNGFJQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)CC3=CC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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